Lithium iodide trihydrate
Description
Overview of Hydrated Lithium Halides in Chemical Literature
Lithium halides, which include lithium chloride (LiCl), lithium bromide (LiBr), and lithium iodide (LiI), are known to form a variety of hydrates. researchgate.net The chemical literature documents hydrates of these salts with one, two, three, and five moles of water per formula unit as distinct phases in aqueous solid-liquid equilibria. researchgate.net The ability of these salts to absorb water has been quantitatively analyzed, with studies indicating that the water absorption capacity increases in the order of LiI < LiBr < LiCl. nih.gov
The study of these hydrated forms is crucial as the presence and arrangement of water molecules significantly impact the compounds' chemical and physical properties. For instance, the addition of lithium halides like LiI, LiBr, and LiCl has been shown to affect the rheological properties of aqueous polymer solutions. researchgate.net
Crystal structure analysis reveals specific arrangements for these hydrates. The dihydrates of lithium bromide and lithium iodide crystallize in the NaI·2H₂O type structure. researchgate.net For lithium iodide trihydrate, its structure is of the LiClO₄·3H₂O type. researchgate.net Near-infrared spectroscopy has been employed to analyze the hydration process of lithium salts, identifying different aqueous clusters containing the salt's ions and non-coordinated water molecules. nih.gov For lithium iodide, three distinct factors associated with these chemical environments were identified. nih.gov
Table 1: Known Hydrates of Lithium Halides This table is interactive. You can sort and filter the data.
| Compound | Hydration States (moles H₂O) |
| Lithium Chloride (LiCl) | 1, 2, 3, 5 |
| Lithium Bromide (LiBr) | 1, 2, 3, 5 |
| Lithium Iodide (LiI) | 1, 2, 3 |
Data sourced from Sohr et al. (2018). researchgate.net
Historical Context of this compound Research
The scientific investigation of this compound has a history stretching back nearly a century. One of the earliest key studies was the determination of its crystal structure, published in 1928. ajsonline.org This foundational work provided the initial structural data for the compound.
In the mid-20th century, research focused on methods for its preparation and purification. A 1956 report detailed the preparation of high-purity anhydrous lithium iodide, a process that involved the crystallization of this compound as a crucial intermediate step. osti.gov This method involved reacting high-purity lithium carbonate with freshly distilled hydriodic acid, followed by the crystallization of the trihydrate from the solution. osti.gov The traditional and most common industrial preparation method has been the neutralization method, where hydriodic acid is reacted with lithium carbonate or lithium hydroxide (B78521), followed by evaporation and concentration to yield lithium iodide. nih.gov More recent methods have also been developed, such as reacting lithium hydroxide monohydrate with iodine in an aqueous solution, using formic acid as a reducing agent. google.com
While lithium salts have been used in psychiatry since the mid-19th century, with John Cade's reintroduction of lithium for mania in 1949 being a notable milestone, the specific research into the chemical properties and synthesis of this compound has followed its own distinct trajectory within inorganic and materials chemistry. nih.gov
Significance of this compound in Contemporary Chemistry
Lithium iodide, often in its hydrated form, is a versatile compound with significant applications in contemporary chemistry, particularly in energy storage and organic synthesis. samaterials.comchemimpex.com
Energy Storage: A primary area of application is in batteries. Lithium iodide is used as an electrolyte for high-temperature batteries and for long-life batteries, such as those required for artificial pacemakers, due to the long cycle life it enables. bionity.comwikipedia.orgextramarks.comcollegedunia.com The compound is particularly significant in the development of all-solid-state batteries, which offer potential improvements in safety and energy density. bionity.comdigitellinc.com Research into electrolytically formed solid-state batteries based on a LiI solid-state electrolyte has demonstrated self-healing characteristics after internal shorting. digitellinc.com In this context, the role of lithium iodide hydrate (B1144303) has been explored for its impact on Coulombic efficiency over multiple charge/discharge cycles. digitellinc.com Furthermore, lithium iodide, in a complex with iodine, is used in the electrolyte of dye-sensitized solar cells. wikipedia.orgextramarks.com
Organic and Catalytic Chemistry: In the realm of organic synthesis, lithium iodide is a valuable reagent for the cleavage of carbon-oxygen (C-O) bonds. wikipedia.orgcollegedunia.com For example, it can be used to convert methyl esters into carboxylic acids. wikipedia.orgextramarks.com Similar reactions are applied to epoxides and aziridines. wikipedia.orgextramarks.com this compound also functions as a source of nucleophilic iodide, a mild Lewis acid, a reagent for epoxide opening, and as an additive for organometallic-mediated transformations. samaterials.com In catalytic chemistry, it has been used in the catalytic dehydrogenation of hydrocarbons. heegermaterials.com
Pharmaceutical Synthesis: In medicinal chemistry, lithium iodide is used in the synthesis of various drugs. heegermaterials.com
Table 2: Properties of this compound This table is interactive. You can sort and filter the data.
| Property | Value | Source(s) |
| Chemical Formula | LiI·3H₂O | heegermaterials.comstrem.com |
| Molecular Weight | 187.89 g/mol | samaterials.com |
| Appearance | Colorless to yellow crystals or powder | samaterials.comstrem.com |
| CAS Number | 7790-22-9 | samaterials.comwikipedia.orgstrem.com |
| Density | 3.48 g/cm³ / 3.49 g/cm³ | chemimpex.comamericanelements.com / samaterials.comwikipedia.org |
| Melting Point | 73 °C | samaterials.comchemimpex.comamericanelements.com |
| Solubility | Very soluble in water, ethanol (B145695), and acetone | heegermaterials.comamericanelements.com |
| Stability | Hygroscopic | samaterials.com |
Structure
2D Structure
Properties
IUPAC Name |
lithium;iodide;trihydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/HI.Li.3H2O/h1H;;3*1H2/q;+1;;;/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMXWTWTZJKLUKQ-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].O.O.O.[I-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H6ILiO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60635630 | |
| Record name | Lithium iodide--water (1/1/3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60635630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7790-22-9 | |
| Record name | Lithium iodide trihydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007790229 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lithium iodide--water (1/1/3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60635630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | LITHIUM IODIDE TRIHYDRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PS8215OJNR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis and Preparation Methodologies of Lithium Iodide Trihydrate
Established Synthetic Routes for Lithium Iodide Trihydrate
Traditional methods for synthesizing this compound are well-documented and rely on fundamental acid-base and redox chemistry. These routes are valued for their relative simplicity and scalability.
Neutralization Methods utilizing Lithium Hydroxide (B78521) Monohydrate and Iodine
One established method involves the reaction of lithium hydroxide monohydrate with elemental iodine. google.com In this process, an aqueous solution of lithium hydroxide monohydrate is prepared, and iodine is slowly added while stirring. The reaction proceeds via a disproportionation mechanism where iodine reacts with the hydroxide to form both lithium iodide and lithium iodate (B108269). google.com
A typical procedure involves preparing an 8-12% aqueous solution of lithium hydroxide monohydrate and adding iodine in a 2:1 molar ratio of lithium hydroxide monohydrate to iodine. google.com The reaction is stirred until completion, resulting in a brown solution with a pH value typically between 5.5 and 6.5. google.com The subsequent separation and purification steps are necessary to isolate the lithium iodide from the lithium iodate byproduct before crystallization of the trihydrate form.
Reactions involving Lithium Carbonate and Hydroiodic Acid
A more direct and common neutralization route is the reaction of lithium carbonate with hydroiodic acid (HI). chemicalbook.comjustdial.com This method is a standard acid-carbonate reaction that yields lithium iodide, water, and carbon dioxide gas. justdial.comgoogle.com
The balanced chemical equation for this reaction is: Li₂CO₃ + 2HI → 2LiI + H₂O + CO₂
For the preparation of high-purity this compound, high-purity lithium carbonate is reacted with freshly distilled hydroiodic acid. osti.gov The lithium carbonate is added in small portions to the acid until an excess of the carbonate is present, ensuring all the acid has reacted. osti.gov The solution is then filtered to remove the excess unreacted carbonate. osti.gov Following filtration, the resulting lithium iodide solution is concentrated by evaporation, often over a water bath, until crystals of this compound begin to form. chemicalbook.comosti.gov The solution is then cooled to complete the crystallization process. osti.gov This method is advantageous as the primary byproduct, carbon dioxide, is a gas that evolves from the reaction mixture, simplifying purification. justdial.com
Anhydrous Lithium Iodide Hydration Pathways
This compound can also be prepared through the controlled hydration of anhydrous lithium iodide (LiI). Anhydrous lithium iodide is highly hygroscopic and readily absorbs atmospheric moisture. chemicalbook.com When exposed to air or a controlled source of water, the anhydrous salt will form its various hydrates, including the dihydrate, and ultimately the stable trihydrate form at appropriate temperatures. chemicalbook.com
The process is a direct addition of water molecules to the crystal lattice: LiI (anhydrous) + 3H₂O → LiI·3H₂O
This pathway is less of a primary synthesis method and more a consequence of the material's properties. The anhydrous form must be handled under an inert atmosphere to prevent unintended hydration and oxidation. chemicalbook.com The trihydrate itself can be dehydrated back to the anhydrous form by careful heating under vacuum. chemicalbook.com The trihydrate begins to lose water around 73°C, forming the dihydrate, and becomes fully anhydrous at temperatures above 130°C. chemicalbook.com
Advanced Synthesis Techniques for High Purity and Controlled Hydration
To meet the stringent purity requirements for applications such as battery electrolytes and pharmaceuticals, advanced synthesis techniques have been developed. These methods offer greater control over product purity and the hydration state.
Electrodialysis Metathesis for Enhanced Purity
Electrodialysis metathesis (EDM) is an innovative membrane separation technology that provides an environmentally friendly and efficient process for preparing high-purity lithium iodide. nih.govacs.org This technique avoids the use of unstable and hazardous reagents like hydroiodic acid. nih.govnih.gov
The process is based on a salt metathesis reaction, for example, between lithium sulfate (B86663) (Li₂SO₄) and potassium iodide (KI), driven by an electric field across ion-exchange membranes. nih.govacs.org The core of the system is a membrane reactor with an alternating arrangement of anion and cation exchange membranes. nih.gov
The metathesis reaction is: Li₂SO₄ + 2KI → 2LiI + K₂SO₄
In a typical setup, a C–C–A–C–A–C (Cation-Cation-Anion-Cation-Anion-Cation) membrane stack configuration is used to effectively separate the ions and prevent the formation of elemental iodine. nih.gov Research has demonstrated that under optimized conditions—such as an operating voltage of 25 V, an initial potassium iodide concentration of 0.4 mol/L, and an initial lithium sulfate concentration of 0.2 mol/L—a lithium iodide purity of 98.9% can be achieved. nih.govresearchgate.net This method is noted for its simpler process flow and lower energy consumption compared to traditional routes. nih.govnih.gov
Table 1: Comparison of Lithium Iodide Synthesis Methods
| Method | Reactants | Key Principle | Advantages | Disadvantages |
| Hydroxide + Iodine | Lithium Hydroxide Monohydrate, Iodine | Redox & Neutralization | Utilizes readily available materials. | Produces lithium iodate byproduct requiring separation. google.com |
| Carbonate + Acid | Lithium Carbonate, Hydroiodic Acid | Neutralization | High yield, simple purification (gaseous byproduct). justdial.com | Requires handling of corrosive and unstable hydroiodic acid. nih.gov |
| Anhydrous Hydration | Anhydrous Lithium Iodide, Water | Hydration | Simple, direct addition of water. | Not a primary synthesis; requires prior synthesis of anhydrous LiI. chemicalbook.com |
| Electrodialysis | Lithium Sulfate, Potassium Iodide | Ion-Exchange Metathesis | High purity (e.g., 98.9%), environmentally friendly, avoids hazardous reagents. nih.gov | Requires specialized equipment (membrane reactor). nih.gov |
Non-aqueous Solvent-Based Preparations
The preparation of lithium iodide can also be conducted in non-aqueous solvents, which is particularly useful for producing high-purity anhydrous material or specific solvates that can then be hydrated. One such method involves the direct reaction of metallic lithium with iodine in a non-aqueous solvent, such as an ether. epo.org This approach can yield a lithium iodide solution with very low water content. epo.org
Furthermore, non-aqueous solvents like acetonitrile (B52724) are employed in purification processes. cdnsciencepub.com For instance, crude, dehydrated lithium iodide can be dissolved in hot acetonitrile, from which a solvate crystallizes upon cooling. This recrystallization process is effective at removing impurities. cdnsciencepub.com The purified solvate can then be carefully treated to remove the organic solvent, yielding high-purity lithium iodide that can subsequently be hydrated to the trihydrate form if desired. The use of organic solvents is critical where the presence of water must be strictly avoided, such as in the synthesis of electrolytes for lithium batteries. google.com
Controlled Crystallization and Dewatering Processes
The formation of this compound crystals from an aqueous solution is a critical step that dictates the compound's physical properties. Following the synthesis reaction, such as combining high-purity lithium carbonate with freshly distilled hydriodic acid, the resulting solution is processed to induce crystallization. osti.gov One method involves crystallizing the trihydrate directly from the solution, a process that can be repeated (recrystallized) to enhance purity. osti.gov For instance, high-quality crystals have been prepared by crystallization from a 70 wt% aqueous solution at 353 K (80°C). researchgate.net
Dewatering, the process of removing water from the hydrated form, is essential for obtaining anhydrous lithium iodide or hydrates with a lower water content. This process must be carefully managed to avoid decomposition or the formation of unwanted byproducts.
Key dewatering techniques include:
Thermal Dehydration: This involves heating the this compound under specific conditions. One study notes the dehydration of the trihydrate at 130°C. cdnsciencepub.com However, this must be done carefully, as simply heating commercial lithium iodide hydrate (B1144303) may not yield the desired lower hydrate, such as the dihydrate. researchgate.net
Vacuum Dehydration: Applying a vacuum significantly aids the dewatering process. The trihydrate can be dehydrated under vacuum with slow, careful heating to produce the anhydrous material. osti.govchemicalbook.com A multi-stage approach can be employed, where an aqueous solution is first dehydrated to a powder containing 0.5-1 crystal water, which is then subjected to final heating under vacuum. google.com
Inert Gas Flow: Dehydration can be achieved by heating the material in the presence of an inert gas. One process describes heating a concentrated lithium iodide solution to 250°C under a nitrogen flow to facilitate dehydration. google.com
Mechanical Dewatering: In industrial settings, centrifuges are employed for efficient dewatering of various lithium compounds. This includes continuous centrifuges, peeler centrifuges for batch processing, and fluid bed dryers, which can be combined to create a complete line for dewatering and drying. siebtechnik-tema.nlflottweg.com
The table below summarizes various methodologies for the dewatering of lithium iodide hydrates.
| Method | Conditions | Purpose | Reference |
| Thermal Treatment | Heating at 130°C | Dehydration of trihydrate | cdnsciencepub.com |
| Vacuum Heating | Slow heating under vacuum (e.g., 25 microns pressure) | Preparation of anhydrous LiI | osti.gov |
| Two-Stage Dehydration | Initial dehydration to 0.5-1 H₂O, followed by heating under vacuum | Preparation of anhydrous LiI | google.com |
| Inert Gas Flow | Heating to 250°C with nitrogen gas flow at 25L/min | Dehydration of concentrated solution | google.com |
| Centrifugation | Use of continuous or discontinuous centrifuges | Industrial scale dewatering | siebtechnik-tema.nl |
Investigation of Reaction Kinetics and Mechanisms in this compound Formation
The formation of this compound typically proceeds via a neutralization reaction between a lithium base and hydriodic acid. chemicalbook.comnih.gov The fundamental reaction can be represented as:
LiOH + HI + 2H₂O → LiI·3H₂O or Li₂CO₃ + 2HI + 5H₂O → 2(LiI·3H₂O) + CO₂
Recent research, particularly in the context of lithium-oxygen (Li-O₂) batteries, has shed light on the complex role of the iodide ion and its interaction with water, which is central to the formation of hydrates. uchicago.edursc.org Studies show that the presence of lithium iodide can increase the acidity of water due to strong interactions between the iodide ion and water molecules (I⁻–H₂O). uchicago.edursc.org This enhanced acidity facilitates the deprotonation of water and influences the reaction pathways, promoting the formation of lithium hydroxide (LiOH) instead of lithium peroxide (Li₂O₂) in certain environments. uchicago.edu
This mechanism highlights the active role of the iodide ion in mediating reactions in an aqueous environment, which is fundamental to the synthesis of its hydrated forms. The reaction kinetics can be influenced by the choice of reactants and process conditions. For example, using formic acid as a reducing agent in one preparation method leads to a stable and easily controlled reaction. google.com The endpoint of the reaction between lithium hydroxide and iodine is visibly clear, changing from colorless to brown, which simplifies process control. google.com In one specific instance of forming lithium iodide, the reaction to yield the trihydrate was completed in 134 minutes. google.com
Impact of Precursor Purity and Stoichiometry on Product Characteristics
The final characteristics of this compound, such as its purity and crystalline integrity, are highly dependent on the quality and precise ratio of the starting materials.
Precursor Purity: The use of high-purity precursors is a prerequisite for obtaining high-purity lithium iodide. For example, a synthesis process for high-grade lithium iodide explicitly starts with purified lithium carbonate and freshly distilled hydriodic acid to minimize contaminants from the outset. osti.gov Impurities in precursors can lead to undesired side products and can be incorporated into the crystal lattice of the final product. Studies on analogous materials, such as lead iodide (PbI₂) for perovskites, demonstrate that even small amounts of impurities, like lead(II) acetate (B1210297) or oxides, can significantly affect the material's properties. acs.org These findings underscore the general principle that precursor purity is paramount in advanced materials synthesis.
Stoichiometry: The molar ratio of the reactants is a critical parameter. In the synthesis of this compound, the stoichiometry between the lithium compound and the iodine source must be carefully controlled. A patent for preparing high-purity this compound highlights that the order of addition of reactants—a key stoichiometric process parameter—directly affects the final product's purity. google.com When lithium hydroxide monohydrate is dissolved first before the addition of iodine, the reaction proceeds more completely, resulting in fewer impurities and higher purity compared to when the reactants are added in the reverse order. google.com
The table below, based on findings from a comparative study, illustrates the effect of reactant addition sequence on the purity of the final LiI·3H₂O product.
| Experiment Type | Reactant Addition Sequence | Final Product Purity (%) | Reference |
| Inventive Method | Lithium hydroxide monohydrate dissolved first, then iodine added | 99.68 - 99.75 | google.com |
| Comparative Method | Iodine added first, then lithium hydroxide monohydrate added | 98.23 | google.com |
Furthermore, the stoichiometry of water relative to lithium iodide is what defines the hydrate itself. In environments with varying water content, the ratio of H₂O to LiI dictates which product forms. At low H₂O:LiI ratios (below 5), the formation of LiOH is favored, whereas at higher ratios (12, 24, 134), a mixture including various hydrates is observed. uchicago.edursc.org This demonstrates that stoichiometry extends beyond the primary reactants to include the solvent, which can actively participate in the reaction to form the final hydrated compound.
Crystallographic and Structural Investigations of Lithium Iodide Trihydrate
Determination of Crystal Structure and Space Group
The crystal structure of lithium iodide trihydrate has been elucidated through X-ray diffraction techniques. nih.govajsonline.org Early investigations laid the groundwork for understanding its atomic arrangement, which has been refined by more recent studies. nih.gov
This compound crystallizes in the hexagonal system, a detail confirmed by multiple independent studies. nih.govnih.govresearchgate.net The specific space group assigned to this compound is P6₃mc. nih.govcrystallography.net This space group is a member of the hexagonal crystal system and imposes particular symmetry constraints on the arrangement of atoms within the unit cell.
The lattice parameters for the hexagonal unit cell of this compound have been determined as follows:
| Parameter | Value (Å) |
| a | 7.45 |
| b | 7.45 |
| c | 5.45 |
| α | 90° |
| β | 90° |
| γ | 120° |
| Data sourced from the Crystallography Open Database. crystallography.net |
The unit cell contains two formula units (Z=2) of LiI·3H₂O. nih.govcrystallography.net The structure is isostructural with lithium perchlorate (B79767) trihydrate (LiClO₄·3H₂O). nih.govresearchgate.net
Coordination Environment of Lithium Cation in the Hydrate (B1144303)
In the crystal lattice of this compound, the lithium cation (Li⁺) is octahedrally coordinated. nih.govresearchgate.net This means each lithium ion is surrounded by six oxygen atoms originating from the water molecules of hydration. This high degree of hydration and specific coordination geometry is a defining feature of the trihydrate form. The iodide ions are not directly part of the primary coordination sphere of the lithium cation. researchgate.net
Comparative Crystallography with Other Lithium Halide Hydrates
The structure of this compound can be better understood when compared with other hydrated forms of lithium halides, such as the dihydrates and pentahydrates. These comparisons reveal trends in coordination and crystal packing as the nature of the halide anion and the degree of hydration change.
Structural Similarities and Differences with Dihydrates and Pentahydrates
Lithium halides (LiX, where X = Cl, Br, I) are known to form hydrates with varying amounts of water, including dihydrates (2H₂O), trihydrates (3H₂O), and pentahydrates (5H₂O). nih.gov
Dihydrates: The dihydrates of lithium chloride (LiCl·2H₂O), lithium bromide (LiBr·2H₂O), and lithium iodide (LiI·2H₂O) have been structurally characterized. nih.govresearchgate.net Unlike the trihydrate, in the dihydrates, the lithium cation is coordinated by both water molecules and the halide anions, leading to a more distorted octahedral environment. researchgate.net For instance, in lithium iodide dihydrate, the Li⁺ cation is surrounded by four water molecules and two iodide anions. researchgate.net
Trihydrates: While lithium iodide forms a stable trihydrate with a regular octahedral coordination of Li⁺ by water molecules, the trihydrates of lithium chloride and lithium bromide exhibit a surprising feature: one water molecule per Li⁺ ion remains uncoordinated to the cation. nih.govresearchgate.net
Pentahydrates: Similar to the trihydrates of LiCl and LiBr, the pentahydrates of these halides also feature an uncoordinated water molecule. nih.gov
The structural motif of this compound, with its fully hydrated lithium cation, is more akin to that of lithium perchlorate trihydrate than to the other lithium halide trihydrates. researchgate.net
Analysis of Water Molecule Coordination in Various Hydrates
The coordination of water molecules around the lithium cation is a key differentiator among the various lithium halide hydrates.
| Hydrate | Li⁺ Coordination Environment |
| LiCl·2H₂O | Distorted octahedron (coordinated by H₂O and Cl⁻) |
| LiBr·2H₂O | Distorted octahedron (coordinated by H₂O and Br⁻) |
| LiI·2H₂O | Distorted octahedron (4 H₂O and 2 I⁻) researchgate.net |
| LiCl·3H₂O | Octahedral, but with one uncoordinated water molecule per Li⁺ nih.govresearchgate.net |
| LiBr·3H₂O | Octahedral, but with one uncoordinated water molecule per Li⁺ nih.govresearchgate.net |
| LiI·3H₂O | Regular octahedron (coordinated by 6 H₂O) nih.govresearchgate.net |
| LiCl·5H₂O | Features an uncoordinated water molecule nih.gov |
| LiBr·5H₂O | Features an uncoordinated water molecule nih.gov |
This variation in water coordination highlights the influence of the anion's size and polarizability on the crystal packing and hydration sphere of the lithium cation. The larger and more polarizable iodide ion allows for a structure where the lithium ion is completely shielded by water molecules in the trihydrate form, a configuration not observed for the smaller chloride and bromide ions in their corresponding trihydrates.
Theoretical and Computational Approaches to Crystal Structure Prediction and Validation
Computational methods, particularly those based on quantum mechanics, have become increasingly valuable for predicting and validating crystal structures.
Natural Bond Orbital (NBO) analysis, a computational chemistry method, can be used to investigate the bonding within the crystal structure. d-nb.info For instance, NBO calculations on related lithium-iodine compounds reveal that the Li-I bonds are highly polarized towards the iodine atom. d-nb.info Similar calculations applied to this compound could provide deeper insights into the nature of the hydrogen bonds and the coordination environment of the lithium cation.
Density Functional Theory (DFT) calculations are also employed to predict the stability and geometry of hydrated ionic clusters. researchgate.net These theoretical studies can help to understand the energetic factors that favor the formation of the trihydrate structure of lithium iodide over other hydration states and to rationalize the observed coordination environments. For example, DFT calculations have been used to show that there is little energetic benefit to coordinating Li⁺ cations with more than four acetonitrile (B52724) solvent molecules, a finding that was later validated by crystal structure determination. researchgate.net Similar theoretical investigations into the hydration of lithium iodide can corroborate experimental findings and provide a more profound understanding of the forces governing its crystal structure.
Electrochemical and Solid State Chemistry Research Involving Lithium Iodide Trihydrate
Development of Solid-State Electrolytes utilizing Lithium Iodide
Lithium iodide (LiI) has been a compound of interest in the field of solid-state electrochemistry for decades. Its initial application dates back to the 1970s in long-life primary batteries for pacemakers, where a layer of lithium iodide formed in situ acted as the solid electrolyte separating a lithium anode and an iodine cathode. idtechex.com While its intrinsic ionic conductivity at room temperature is modest, recent research has revitalized interest in LiI, not just as a standalone electrolyte but more significantly as a key component in advanced composite and amorphous solid-state electrolyte (SSE) systems designed to overcome the challenges of modern all-solid-state batteries. Researchers are exploring its use in various forms, including its hydrated state, as a constituent in amorphous oxide glasses, and as a critical additive for modifying grain boundaries and interfaces in sulfide-based electrolytes.
The primary focus of this research is to enhance ionic conductivity, improve interfacial stability with electrodes (particularly lithium metal), and develop electrolytes that are both safe and manufacturable. The large and highly polarizable iodide anion is a key feature, often contributing to improved ionic mobility and better electrochemical performance in the resulting electrolyte systems.
Research Findings on LiI-Based Solid Electrolytes
Scientific investigations have explored various strategies to incorporate lithium iodide into solid electrolytes, leading to significant improvements in their electrochemical properties.
Pure Lithium Iodide and its Hydrates
Early studies characterized the fundamental conductive properties of pure solid LiI and its monohydrate (LiI·H₂O). Anhydrous LiI demonstrates two distinct conductivity regions: an extrinsic region below approximately 180°C and an intrinsic region above this temperature. dtu.dk The hydrates of lithium iodide, such as LiI·H₂O, show higher room temperature conductivity compared to the anhydrous form. dtu.dk For instance, the room temperature ionic conductivity of LiI·H₂O is 6.6 × 10⁻⁶ (Ω cm)⁻¹. dtu.dk
Table 1: Ionic Conductivity and Activation Energy of LiI and its Hydrates Data sourced from DTU Research Database dtu.dk
| Compound | Conductivity Region | Activation Energy (eV) | Room Temperature Conductivity (S/cm) |
|---|---|---|---|
| LiI | Extrinsic (<180°C) | 0.43 ± 0.04 | - |
| LiI | Intrinsic (>180°C) | 0.81 ± 0.05 | - |
| LiI·H₂O | - | - | 6.6 x 10⁻⁶ |
Amorphous and Glassy Electrolytes Containing LiI
A significant area of research involves the creation of amorphous or glassy solid electrolytes incorporating LiI. These materials can be synthesized via mechanochemical processes and often exhibit a combination of high ionic conductivity and good mechanical properties. jst.go.jprsc.org
Li₂O-LiI Systems: Amorphous materials in the Li₂O–LiI system have been shown to possess high ionic conductivity and excellent compatibility with lithium metal. jst.go.jpacs.org For example, an amorphous 66.7Li₂O·33.3LiI (mol%) electrolyte demonstrates an ionic conductivity of 3.1 × 10⁻⁵ S cm⁻¹ at 25°C with a high relative density of 96%. jst.go.jp All-solid-state symmetric cells using this electrolyte have been shown to operate without an increase in overvoltage. jst.go.jp
Li₂O–LiI–MoO₃ Systems: The addition of a third component, such as molybdenum trioxide (MoO₃), can further enhance the properties of the electrolyte. Amorphous Li₂O–LiI–MoO₃ electrolytes exhibit high ionic conductivity on the order of 10⁻⁵ S cm⁻¹ at 25°C. rsc.org A key advantage of these materials is their ductility, which allows for densification by pressing at room temperature, a significant benefit over crystalline oxides that often require high-temperature sintering. rsc.org These electrolytes have been successfully used in full cells with Li₂S and Si active materials, which operated reversibly at room temperature. rsc.org
LiI-Li₂O-Li₂S-P₂S₅ Systems: The addition of LiI to oxysulfide glass electrolytes in the Li₂O-Li₂S-P₂S₅ system has been shown to dramatically improve ionic conductivity. jst.go.jp The 30LiI·70(0.07Li₂O·0.68Li₂S·0.25P₂S₅) glass exhibits a high ionic conductivity of 1.3 × 10⁻³ S cm⁻¹ at room temperature. jst.go.jp Furthermore, this glass electrolyte possesses high chemical stability against moisture and a wide electrochemical stability window (0–10 V), making it a suitable electrolyte for all-solid-state batteries. jst.go.jp
Table 2: Ionic Conductivity of Amorphous and Glassy LiI-Containing Electrolytes Data sourced from multiple research publications jst.go.jprsc.orgjst.go.jp
| Electrolyte System | Composition | Synthesis Method | Ionic Conductivity (S/cm) at 25°C |
|---|---|---|---|
| Li₂O-LiI | 66.7Li₂O·33.3LiI | Mechanochemical | 3.1 x 10⁻⁵ |
| Li₂O-LiI-MoO₃ | Amorphous | Mechanochemical | ~10⁻⁵ |
LiI as a Modifier in Sulfide-Based Solid Electrolytes
Lithium iodide has proven to be a highly effective additive for enhancing the performance of sulfide-based solid electrolytes, which are known for their high ionic conductivities but can suffer from interfacial instability.
Grain Boundary Modification: In lithium thioborate (LBS) electrolytes like Li₁₀B₁₀S₂₀, the addition of LiI significantly enhances ionic conductivity to over 1.0 mS cm⁻¹. acs.org The improvement is attributed to LiI inducing the formation of crystalline Li₁₀B₁₀S₂₀ and favorably modifying the grain boundaries. acs.org This modification reduces grain boundary resistance. acs.org The resulting LBS-LiI electrolyte also shows improved cycling stability against lithium metal anodes, with a high critical current density of 2.0 mA cm⁻². acs.org
Interfacial Layer Synthesis: A thin layer of LiI can be synthesized at the interface between a lithium metal anode and a sulfide (B99878) electrolyte membrane (e.g., Li₆PS₅Cl) via chemical vapor deposition. researchgate.net This in situ formed LiI layer is electrochemically stable, possesses good ionic conductivity, and effectively suppresses lithium dendrite growth by ensuring stability and compatibility at the interface. researchgate.netmdpi.com This approach has been shown to enable stable cycling for over 150 hours at 0.1 mA cm⁻². researchgate.net
Li₂S-LiI Solid Solutions: In the context of all-solid-state lithium-sulfur (Li/S) batteries, solid solutions of Li₂S and LiI have been investigated as positive electrode materials. bohrium.com These Li₂S–LiI electrodes maintain a high ionic conductivity path throughout the charge-discharge process due to the formation of LiI-rich conductive domains. bohrium.com This is crucial because the conversion between Li₂S and sulfur (S), which are both poor ionic and electronic conductors, can otherwise lead to poor performance. bohrium.com
Halide Substitution in Argyrodites: In lithium argyrodite electrolytes, which are a promising class of sulfide SSEs, substituting other halogens with iodine has been explored. rsc.org Density Functional Theory (DFT) calculations suggest that Cl–I mixed halide argyrodites have enhanced phase stability and electrode compatibility. rsc.org Simulations of Li₅.₅PS₄.₅Cl₁.₅−xIx systems predict a maximum conductivity of 23.5 mS cm⁻¹ when the iodine and chlorine content is optimized, which is attributed to the enlargement of Li⁺ migration channels. rsc.org
Table 3: Performance Metrics of LiI-Modified Sulfide Electrolytes Data sourced from multiple research publications jst.go.jpacs.orgresearchgate.netrsc.org
| Electrolyte System | Role of LiI | Key Performance Metric | Value |
|---|---|---|---|
| Li₁₀B₁₀S₂₀-LiI (LBS-LiI) | Additive/Grain Boundary Modifier | Ionic Conductivity | >1.0 mS cm⁻¹ |
| Li₁₀B₁₀S₂₀-LiI (LBS-LiI) | Additive/Grain Boundary Modifier | Critical Current Density | 2.0 mA cm⁻² |
| Li/Li₆PS₅Cl | Interfacial Layer | Symmetric Cell Cycling | >150 h @ 0.1 mA cm⁻² |
| Li₅.₅PS₄.₅Cl₀.₇₅I₀.₇₅ | Halide Substitution | Predicted Ionic Conductivity | 23.5 mS cm⁻¹ |
Catalytic Applications and Organic Synthesis with Lithium Iodide Trihydrate
Lithium Iodide Trihydrate as a Reagent in Organic Synthesissamaterials.comfuncmater.comsmolecule.com
This compound serves as a key reagent in several classes of organic reactions, facilitating bond cleavage, formation, and rearrangement. samaterials.comsigmaaldrich.comfuncmater.com
Lithium iodide is a well-established reagent for the cleavage of carbon-oxygen bonds, particularly in esters. wikipedia.org It can be used to convert methyl esters into carboxylic acids. wikipedia.org For instance, the reaction of a methyl ester with lithium iodide results in the formation of a lithium carboxylate and methyl iodide. wikipedia.org This method is also applicable to the cleavage of other esters, with methyl esters reacting faster than ethyl esters, which in turn are faster than secondary alkyl esters. acsgcipr.org In combination with a pyridine-derived base, lithium iodide can effectively cleave sterically hindered methyl esters to yield the corresponding carboxylic acid. acsgcipr.org
The reagent also facilitates decarboxylation reactions. samaterials.comsigmaaldrich.comfuncmater.com For example, 2-benzyl-2-carbomethoxycyclopentanone (B82281) undergoes decarboxylation when treated with lithium iodide in boiling 2,4,6-collidine to produce 2-benzylcyclopentanone (B1335393). orgsyn.org
Table 1: Examples of Ester Cleavage and Decarboxylation using Lithium Iodide
| Starting Material | Reagents | Product | Yield | Reference |
| Methyl Ester (RCO₂CH₃) | LiI | Carboxylic Acid (RCO₂Li) | - | wikipedia.org |
| 2-Benzyl-2-carbomethoxycyclopentanone | LiI, 2,4,6-collidine | 2-Benzylcyclopentanone | 67% | orgsyn.org |
Lithium iodide is utilized in carbon-carbon bond forming reactions. samaterials.comsigmaaldrich.comfuncmater.com It can act as an activator in reactions involving organozinc reagents. illinois.edu Additionally, it has been employed in the context of Suzuki reactions, a powerful method for creating carbon-carbon bonds. youtube.com While not a direct catalyst, its presence can influence the reaction outcome. Another significant application is in the functionalization of Csp³-F bonds. Lithium iodide can efficiently convert a wide range of alkyl fluorides, including primary, secondary, tertiary, benzylic, and propargylic fluorides, into the corresponding alkyl iodides. nih.govorganic-chemistry.org These resulting iodides are valuable synthetic intermediates that can then participate in nucleophilic displacement reactions to form new carbon-carbon bonds. nih.govorganic-chemistry.org
Lithium iodide is a useful reagent for the ring-opening of epoxides. samaterials.comsigmaaldrich.comfuncmater.com This reaction typically proceeds via an SN2 mechanism, where the iodide ion acts as the nucleophile. libretexts.org The attack generally occurs at the less sterically hindered carbon atom of the epoxide ring. libretexts.org For example, methyl 2,3-anhydro-4,6-O-benzylidene-D-hexopyranosides can be converted to the corresponding diaxial iodohydrins using lithium iodide. cdnsciencepub.com In asymmetric epoxides, the regioselectivity of the ring opening can be controlled by the reaction conditions. libretexts.org The use of Gilman reagents, often prepared from copper iodide and an organolithium reagent, is a common strategy for the regioselective opening of epoxides in the synthesis of complex natural products. nih.gov
Table 2: Examples of Epoxide Opening Reactions
| Epoxide Substrate | Reagents | Product Type | Reference |
| Asymmetric Epoxide | Basic Methanol | Product from attack at less substituted carbon | libretexts.org |
| Asymmetric Epoxide | Acidic Methanol | Product from attack at more substituted carbon | libretexts.org |
| Methyl 2,3-anhydro-4,6-O-benzylidene-α-D-allopyranoside | Lithium Iodide | Iodohydrin | cdnsciencepub.com |
Lithium iodide is often used as an additive in organometallic-mediated transformations. samaterials.comsigmaaldrich.comfuncmater.com Organometallic compounds, which contain carbon-metal bonds, are highly reactive and widely used in synthesis. msu.edu The reactivity of these reagents is influenced by the nature of the metal and the halide. msu.edu Lithium iodide can play a role in modulating the reactivity and selectivity of these transformations. For instance, in the context of diaryliodonium salt synthesis, which involves organometallic arene reagents, various methods have been developed to achieve these transformations under mild conditions. acs.orgnih.gov The presence of lithium iodide can influence the course of reactions involving organolithium reagents, such as in the reaction of 2,6-lutidyllithium with chlorobutene. dss.go.th
A notable application of lithium iodide is in promoting the O- to N-alkyl migration in heterocyclic compounds. This reaction is an efficient method for the synthesis of N-alkylated heterocycles from their O-alkylated precursors. For example, O-alkylated 2-hydroxy pyridines, quinolines, and pyrimidines can be converted to the corresponding N-alkylated heterocycles in good to excellent yields. researchgate.net This LiI-promoted migration of 2-benzyloxy-, 2-allyloxy-, and 2-propargyloxypyridines and their analogs proceeds under solvent-free conditions and requires heat and the presence of the lithium cation. nih.govsigmaaldrich.com The reaction has been shown to be intermolecular. nih.gov
Table 3: LiI-Promoted O- to N-Alkyl Migration
| Substrate Class | Product Class | Yield Range | Reference |
| O-Alkylated 2-hydroxy pyridines, quinolines, pyrimidines | N-Alkylated heterocycles | 57-99% | researchgate.net |
| 2-Benzyloxy-, 2-allyloxy-, and 2-propargyloxypyridines | N-Alkyl 2-pyridones and analogues | 20-97% | nih.govsigmaaldrich.com |
Role as a Catalyst and Reaction Promoterdataintelo.comdataintelo.com
Beyond its role as a stoichiometric reagent, this compound also functions as a catalyst and a reaction promoter in various organic transformations. nih.govaraxchemi.com It is used in industrial applications as a catalyst in certain chemical syntheses. dataintelo.com For instance, lithium iodide is employed as a promoter in the carbonylation of ethanol (B145695) to produce propionic acid, where it significantly increases the reaction's space-time yield. researchgate.net In the synthesis of acetic acid from CO₂, methanol, and H₂, lithium iodide acts as a promoter in a Ru-Rh bimetallic catalytic system, with its effectiveness attributed to the strong Lewis acidity of the lithium cation and the nucleophilicity of the iodide anion. nih.gov Furthermore, lithium iodide serves as an auxiliary catalyst in the production of acetic acid and is used as a promoter in the continuous process for preparing acetic anhydride. google.comkowachemical.com
Investigation of Reaction Selectivity and Efficiency
This compound, and its anhydrous form, have demonstrated significant potential in organic synthesis, with research focusing on the selectivity and efficiency of the reactions it catalyzes. Its utility is highlighted in its ability to facilitate specific chemical transformations with high yields and selectivity.
One of the notable applications of lithium iodide is in the highly efficient functionalization of carbon-fluorine (C-F) bonds. Research has shown that inexpensive lithium iodide can be used for the C-F bond functionalization of a wide array of activated and unactivated aliphatic substrates. nih.gov This method allows for the conversion of primary, secondary, tertiary, benzylic, propargylic, and α-functionalized alkyl fluorides into their corresponding iodides with isolated yields ranging from 91-99%. nih.govnih.gov The reaction demonstrates remarkable selectivity, as it specifically targets aliphatic monofluorides while leaving alkyl difluorides, trifluorides (even in activated benzylic positions), and aryl fluoride (B91410) bonds intact under the same conditions. nih.gov
The efficiency of lithium iodide as a catalyst is also observed in the carbonylation of ethanol to produce propionic acid. In a catalytic system using a rhodium complex, lithium iodide acts as a promoter. Studies have shown that the space-time yield of the carbonyl products significantly increases with the addition of lithium iodide up to a certain concentration, after which the yield plateaus. researchgate.net This indicates that the efficiency of the reaction is dependent on the concentration of the lithium iodide promoter. researchgate.net
Furthermore, the selectivity of lithium iodide is evident in the cleavage of ester groups. orgsyn.org There is a clear hierarchy in reaction rates: methyl esters react more rapidly than ethyl esters, which in turn are cleaved faster than esters of secondary alcohols. orgsyn.org In contrast, t-butyl esters are very readily cleaved with only a catalytic amount of lithium iodide. orgsyn.org This selectivity allows for the targeted cleavage of one type of ester group in the presence of another, a valuable tool in the synthesis of complex molecules. orgsyn.org For instance, a carbomethoxy group can be selectively cleaved in the presence of a more easily hydrolyzed acetate (B1210297) group of a secondary alcohol by using anhydrous lithium iodide. orgsyn.org
Table 1: Selectivity in C-F Bond Functionalization with Lithium Iodide
| Substrate Type | Reactivity with Lithium Iodide | Yield (%) |
|---|---|---|
| Primary, secondary, tertiary alkyl monofluorides | Reactive | 91-99 nih.govnih.gov |
| Benzylic & Propargylic monofluorides | Reactive | 91-99 nih.gov |
| α-Functionalized alkyl monofluorides | Reactive | 91-99 nih.gov |
| Alkyl difluorides & trifluorides | Inert nih.gov | - |
Table 2: Effect of Lithium Iodide on Ethanol Carbonylation
| Lithium Iodide Mass Fraction (%) | Carbonyl Space-Time Yield (STY) | Selectivity of Propionic Acid |
|---|---|---|
| Up to 10% | Significant Increase | Influenced by LiI content |
| Beyond 10% | Remains Constant | Influenced by LiI content |
Data derived from descriptive findings in a kinetic study. researchgate.net
Application in Specialized Chemical Syntheses
This compound serves as a crucial reagent in a variety of specialized chemical syntheses, valued for its ability to promote specific and often challenging transformations. google.comdataintelo.comdataintelo.com It is widely utilized as a catalyst in organic synthesis, leading to high yields and stable reactions with good selectivity. google.com
A primary application of lithium iodide is the cleavage of carbon-oxygen (C-O) bonds, particularly in esters and ethers. wikipedia.orggeeksforgeeks.orgsemiconductor-digest.com It is frequently used to convert methyl esters into the corresponding carboxylic acids. wikipedia.orggeeksforgeeks.org This reaction proceeds via a nucleophilic attack of the iodide ion on the methyl group, forming methyl iodide and a lithium carboxylate salt, which is then acidified to yield the carboxylic acid. wikipedia.org Similar reactions are effective for cleaving epoxides and aziridines. wikipedia.org
Lithium iodide is also employed in decarboxylation and C-C bond forming reactions. samaterials.com It can be used as a source of nucleophilic iodide and as a mild Lewis acid. samaterials.com Its utility extends to being an additive in transformations mediated by organometallic compounds. samaterials.com An example of its application is in the synthesis of 2-benzylcyclopentanone, where lithium iodide dihydrate is used to cleave a carbomethoxy group. orgsyn.org In this synthesis, using three mole equivalents of lithium iodide dihydrate in refluxing collidine resulted in a 77% yield of the desired product after 6.5 hours. orgsyn.org
Beyond these uses, lithium iodide finds application in the catalytic dehydrogenation of hydrocarbons. heegermaterials.com It is also a key component in the synthesis of certain pharmaceuticals and iodinated contrast media used in medical imaging procedures like CT scans. semiconductor-digest.com The compound's role as a catalyst enhances reaction rates and selectivity in the production of various specialty chemicals. wiseguyreports.comgithub.com
Table 3: Synthesis of 2-benzylcyclopentanone using Lithium Iodide
| Reagent | Solvent | Reaction Time | Yield |
|---|
Solution Chemistry and Solvation Phenomena of Lithium Iodide
Solvation Behavior in Polar and Nonpolar Organic Solvents
The solvation of lithium iodide is a complex process dictated by the nature of the solvent. In organic solvents, the interactions between the ions (Li⁺ and I⁻) and the solvent molecules determine the structure and properties of the resulting electrolyte solution.
Detailed research has explored the solvation of LiI in a range of organic solvents. In polar aprotic solvents like acetonitrile (B52724) (ACN), the strong electrostatic interactions lead to well-defined solvation shells around the ions. Spectroscopic studies, such as Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) spectroscopy, have shown that the Li⁺ cation interacts strongly with the electronegative nitrogen atom of the acetonitrile's cyano group. researchgate.net This interaction causes a blue shift (an increase in frequency) of the C≡N stretching vibration. researchgate.net Conversely, the larger, more polarizable iodide anion (I⁻) interacts with the methyl group of the acetonitrile, resulting in a slight red shift (a decrease in frequency) of the C-H stretching modes. researchgate.net
In solvents like glymes (e.g., monoglyme, diglyme), molecular dynamics studies reveal that the solvent's chain length influences the solvation structure. rsc.org Shorter glyme chains allow for closer packing of the iodide redox mediator. researchgate.net Increasing the concentration of iodide can reduce the solvation of the Li⁺ ion by the glyme molecules, effectively pushing them out of the primary solvation shell. rsc.orgrsc.org
The nature of the solvent also dictates the formation of different ion species in solution, such as contact ion pairs (CIPs), where the cation and anion are in direct contact, and solvent-separated ion pairs (SSIPs), where one or more solvent molecules are interposed between the ions. In solvents with ester or carbonate groups, the formation of CIPs is more favorable. acs.org In contrast, solvents like amides or ureas tend to promote the formation of SSIPs. acs.org Studies using electrospray ionization (ESI) and ion mobility spectrometry-mass spectrometry (IMS-MS) on LiI in 1,4-dioxane (B91453) have identified the presence of solvated Li⁺ ions and even larger aggregates like the Li⁺I⁻Li⁺ triple ion. koreascience.kr
Table 1: Solvation Characteristics of Lithium Iodide in Various Organic Solvents
| Solvent | Primary Li⁺ Interaction Site | Observed Spectroscopic Shift | Dominant Ion Species | Reference |
|---|---|---|---|---|
| Acetonitrile (CH₃CN) | Nitrogen of Cyano Group | Blue shift of C≡N stretch | Solvated ions, Ion pairs | researchgate.net |
| Glymes (e.g., DME) | Ether Oxygen | - | Solvated ions, Ion pairs | rsc.org |
| 1,4-Dioxane | Ether Oxygen | - | Solvated ions, Triple ions (Li⁺I⁻Li⁺) | koreascience.kr |
| Carbonate Solvents | Carbonyl Oxygen | - | Contact Ion Pairs (CIPs) | acs.org |
| Amide/Urea Solvents | Carbonyl Oxygen | - | Solvent-Separated Ion Pairs (SSIPs) | acs.org |
Conductometric Studies of Ionization and Electrolyte Behavior
The ionic conductivity of a lithium iodide electrolyte is a direct measure of its ability to transport charge and is a critical parameter for its use in electrochemical devices. This conductivity is dependent on several factors, including ion concentration, solvent viscosity, temperature, and the degree of ion pairing.
In solid polymer electrolytes, the concentration of LiI significantly impacts conductivity. For a polymer blend of PVDF-HFP and PVP, the ionic conductivity was found to be highest at a concentration of 15 wt.% of lithium iodide. mdpi.com This optimal concentration represents a balance between increasing the number of charge carriers and the restrictive effects of ion aggregation at higher concentrations. mdpi.com The conductivity of these polymer electrolytes generally increases with temperature, following an Arrhenius-like behavior, which is attributed to the increased mobility of ions and the segmental motion of the polymer chains. mdpi.com
In binary inorganic salt mixtures, such as LiI-Li₂WO₄, the interaction between the two salts can create a new phase that acts as a conductive pathway for lithium ions. researchgate.net The highest ionic conductivity in this system was achieved with 20 wt.% of lithium iodide. researchgate.net Such solid electrolytes demonstrate that ion mobility can be facilitated even in the absence of a liquid solvent.
The solvent itself plays a major role. For instance, the ionic conductivity of electrolytes composed of 1.0 M lithium bis(trifluoromethane)sulfonamide in mixtures of glutaronitrile (B146979) and butyronitrile (B89842) was found to be in the range of 3.1 × 10⁻³ to 10.6 × 10⁻³ S cm⁻¹ at 30°C, which is comparable to commercial carbonate-based electrolytes. researchgate.net While this study did not use LiI, it illustrates the conductivity range achievable in nitrile-based systems where LiI is also studied. researchgate.net
Table 2: Ionic Conductivity of Lithium Iodide in Different Electrolyte Systems
| Electrolyte System | LiI Concentration | Temperature (°C) | Ionic Conductivity (S·cm⁻¹) | Reference |
|---|---|---|---|---|
| PVDF-HFP/PVP Polymer Blend | 15 wt.% | Room Temp | 1.21 x 10⁻⁵ | mdpi.com |
| LiI - Li₂WO₄ Solid Mixture | 20 wt.% | Room Temp | ~10⁻³ | researchgate.net |
| LiI - Li₂WO₄ + 4 wt.% Al₂O₃ | 20 wt.% | Room Temp | 1.08 x 10⁻³ | researchgate.net |
Computational Studies of Ion-Solvent Interactions
Computational methods provide molecular-level insights into the complex interactions occurring in lithium iodide solutions. Ab initio quantum chemical calculations and molecular dynamics (MD) simulations are powerful tools for determining the structure of solvation shells, coordination numbers, and the energetics of ion-solvent interactions.
Ab initio calculations have been used to determine the optimal geometric arrangement of Li⁺ and I⁻ ions with solvent molecules like acetonitrile and benzonitrile. researchgate.net These calculations can predict the direction of vibrational frequency shifts observed in experimental spectroscopy. researchgate.net For instance, computations correctly predict the blue shift of the C≡N stretch in acetonitrile upon interaction with Li⁺. researchgate.net Theoretical studies also suggest that it is not energetically favorable to coordinate more than four acetonitrile molecules to a single Li⁺ cation in the gas phase. researchgate.net
Molecular dynamics simulations have been employed to study LiI in glyme-based electrolytes. rsc.org These simulations show how parameters like solvent chain length and water content affect the coordination numbers (CN) of the ions. rsc.org For example, in dry glyme solvents, increasing the iodide concentration reduces the solvation of Li⁺ by the glyme molecules. rsc.org The presence of water can further alter these structures, pulling the Li⁺ and I⁻ ions closer together. rsc.org
Computational studies also help elucidate the nature of ion pairing. acs.org Ab initio computations show that the favorability of forming contact-ion pairs (CIPs) versus solvent-separated ion pairs (SSIPs) is influenced by the chemical nature of the lithium ion's solvation shell and the polarizability of the solvent molecules. acs.org
Table 3: Summary of Computational Studies on Lithium Iodide Solvation
| Computational Method | System Studied | Key Findings | Reference |
|---|---|---|---|
| Ab initio / DFT | LiI in Acetonitrile | Predicts vibrational shifts; Li⁺ coordinates with N of C≡N; I⁻ interacts with methyl group. | researchgate.net |
| Ab initio | Li⁺ in Acetonitrile | Energetically unfavorable to coordinate more than four ACN molecules to Li⁺. | researchgate.net |
| Molecular Dynamics (MD) | LiI in Glymes | Shorter glymes allow closer I⁻ packing; water pulls Li⁺ and I⁻ closer. | rsc.orgresearchgate.net |
| Ab initio | Li⁺ salts in cyclic organic solvents | Solvent polarizability and anion charge delocalization influence CIP vs. SSIP formation. | acs.org |
Hydrolysis and Stability in Aqueous Systems
When dissolved in water, lithium iodide dissociates into hydrated lithium (Li⁺(aq)) and iodide (I⁻(aq)) ions. The behavior of LiI in aqueous systems is particularly relevant to the field of lithium-air (or lithium-oxygen) batteries, where water can be present as a contaminant or an additive.
The interaction between iodide ions and water can significantly influence the reaction chemistry. Studies have shown that in ether-based electrolytes for Li-O₂ batteries, the presence of both LiI and water can promote the formation of lithium hydroxide (B78521) (LiOH) instead of the expected lithium peroxide (Li₂O₂). uchicago.edu The mechanism is thought to involve the iodide ion increasing the acidity of water through strong I⁻–H₂O interactions, which facilitates the deprotonation of water by superoxide (B77818) or peroxide species. uchicago.edu
The ratio of water to lithium iodide is a critical factor determining the final products. uchicago.edu At low H₂O:LiI molar ratios (e.g., less than 5), LiOH is the primary product. uchicago.edu However, at higher ratios (e.g., 12, 24), a mixture of Li₂O₂, lithium hydroperoxide hydrate (B1144303) (LiOOH·H₂O), and lithium hydroxide hydrate (LiOH·H₂O) is observed. uchicago.edu
While the FSI⁻ anion is different from iodide, studies on its hydrolysis provide analogous insights into how cations affect anion stability in water. The hydrolysis of the FSI⁻ anion is more pronounced in the presence of Li⁺ compared to larger cations like Na⁺, due to the stronger interaction between the small, charge-dense Li⁺ ion and the anion. researchgate.net This suggests that the nature of the cation can play a role in the stability of the anion in aqueous solutions. In general, the lithium ion is considered to be strongly hydrated in aqueous solution, likely possessing a well-defined first and possibly a second hydration shell. acs.org
Table 4: Reaction Products in a Li-O₂ System with LiI and Water
| H₂O : LiI Molar Ratio | Primary Discharge Products | Reference |
|---|---|---|
| < 5 | LiOH | uchicago.edu |
| 12, 24, 134 | Mixture of Li₂O₂, LiOOH·H₂O, LiOH·H₂O | uchicago.edu |
Emerging Research Areas and Future Directions
Advanced Materials Science Applications
Lithium iodide trihydrate (LiI·3H₂O) is recognized as a significant chemical reagent with a broad spectrum of applications in advanced materials science. samaterials.com Its versatility stems from its unique properties, which make it valuable in various high-tech fields. Research is ongoing to leverage its characteristics for the development of novel materials and technologies.
One key area of application is in the development of advanced electrolytes for fuel cells. samaterials.com The compound's ionic conductivity is a critical property being optimized for this purpose. In the realm of electronics, amorphous lithium iodide is being investigated for use in thin-film technologies, with potential applications in the manufacturing of solar cells and flexible electronic devices, where it may enhance performance. justdial.com
Furthermore, lithium iodide serves as a precursor for creating advanced materials like semiconductors and nanomaterials. rxweb-prd.com Its role extends to catalysis, where it can act as a catalyst or a catalyst precursor in a variety of chemical reactions, driving innovation in the development of new materials and chemicals. justdial.comrxweb-prd.com The modification of lithium iodide through complexation with other elements can yield hybrid compounds with enhanced reactivity and stability, tailored for specific industrial applications. justdial.com
Table 1: Applications of Lithium Iodide in Materials Science
| Application Area | Specific Use of Lithium Iodide | Reference |
| Energy | Electrolyte in fuel cells | samaterials.com |
| Electronics | Thin-film technologies (solar cells, flexible electronics) | justdial.com |
| Advanced Materials | Precursor for semiconductors and nanomaterials | rxweb-prd.com |
| Chemical Synthesis | Catalyst or catalyst precursor | justdial.comrxweb-prd.com |
| Photography | Used in the photographic process | njchm.com |
| Organic Chemistry | Reagent for ester cleavage, decarboxylation, and C-C bond forming reactions | samaterials.com |
Computational Materials Chemistry and Molecular Dynamics Simulations
Computational methods are proving indispensable for understanding the behavior of lithium iodide at the molecular level. Molecular dynamics (MD) simulations and quantum chemical calculations provide insights that are difficult to obtain through experimental means alone.
Researchers have employed MD simulations to study lithium iodide in various environments. For instance, a simulation of lithium iodide in liquid dimethyl sulfoxide (B87167) (DMSO) revealed the structure of the solvation shells around the lithium and iodide ions. diva-portal.orgresearchgate.net The study found that the lithium ion is coordinated by four DMSO molecules, while the iodide ion is coordinated by eight. diva-portal.orgresearchgate.net Such simulations, which are in good agreement with other studies of alkali halides, are crucial for designing and understanding electrolyte systems. diva-portal.org
The development of reliable computational methods is also essential for advancing battery technology. nih.gov Frameworks that incorporate quantum-mechanical activation barriers into classical molecular dynamics simulations are being used to study phenomena like the reductive solvent decomposition and the formation of the solid electrolyte interphase (SEI) at electrode/electrolyte interfaces. nih.gov These computational studies provide fundamental insights into the electrochemical stability of battery electrolytes. nih.gov More advanced simulations, such as those using deep potential models, are being performed to investigate the diffusion behavior of lithium ions in solid-state electrolytes over longer timescales, offering a more detailed picture of ion migration mechanisms at room temperature. rsc.org
The crystal structure of this compound itself has been a subject of study, with crystallographic data available in resources like the Crystallography Open Database. nih.gov These fundamental data underpin many of the computational models being developed.
Table 2: Key Findings from Computational Studies of Lithium Iodide
| Study Type | System Studied | Key Findings | Reference(s) |
| Molecular Dynamics (MD) | Lithium iodide in liquid dimethyl sulfoxide (DMSO) | Li⁺ ion is coordinated by 4 DMSO molecules; I⁻ ion by 8. | diva-portal.orgresearchgate.net |
| Reactive MD Simulations | Graphite/carbonate electrolyte interface | Elucidated the transition of effective rates to a kinetically slow regime influenced by changing coordination and ionic fluxes. | nih.gov |
| Neural Network-Assisted MD | Li₁₀GeP₂S₁₂ (LGPS) solid-state electrolyte | Investigated in-plane and in-channel diffusion of Li⁺ ions at room temperature, determining energy barriers for different pathways. | rsc.org |
| Crystallography | This compound (LiI·3H₂O) | Determined crystal structure parameters (Space group P 63 m c, lattice constants a=7.45 Å, c=5.45 Å). | nih.gov |
Novel Applications in Energy Storage and Conversion
Lithium iodide is a compound of significant interest in the field of energy storage and conversion, particularly for next-generation battery technologies. justdial.com Its role as an electrolyte or an additive in various battery chemistries is being extensively researched to enhance performance, efficiency, and longevity. wiseguyreports.com
In lithium-ion batteries , a dominant technology in consumer electronics and electric vehicles, lithium iodide is used to improve the efficiency of the electrolyte. justdial.com The market for lithium iodide is driven by the increasing demand for these energy storage systems.
The compound is also a key component in the research of lithium-oxygen (Li-O₂) batteries , which have a very high theoretical energy density. nih.gov A major challenge in Li-O₂ batteries is the high energy required for the charging process due to the insulating nature of the discharge product (lithium peroxide). nih.gov Research has shown that adding lithium iodide as a redox mediator can significantly lower this charging overvoltage. nih.govresearchgate.net LiI can alter the cell chemistry, leading to the formation of lithium hydroxide (B78521) (LiOH) as the discharge product and facilitating the kinetics of the charging process. nih.gov
Furthermore, in the development of all-solid-state batteries , lithium iodide has been shown to improve battery performance. When incorporated into lithium sulfide (B99878) (Li₂S)-based positive electrodes, LiI promotes lithium diffusion, acts as an ion conduction pathway, and enhances ion diffusion at the interface between the active material and the solid-state electrolyte. acs.org This leads to higher charge-discharge capacities and excellent cycling stability. acs.org Structural analyses have revealed that LiI contributes to the formation of a protective, amorphous interphase at the electrode-electrolyte boundary, which prevents the degradation of the solid electrolyte during cycling. acs.org
Table 3: Lithium Iodide in Energy Storage Applications
| Battery Technology | Role of Lithium Iodide | Key Research Findings | Reference(s) |
| Lithium-Ion Batteries | Electrolyte component | Enhances electrolyte efficiency and overall battery performance. | justdial.com |
| Lithium-Oxygen (Li-O₂) Batteries | Redox mediator in the electrolyte | Reduces charging overvoltage by catalyzing the oxidation of the discharge product; can tune cell chemistry to form LiOH. | nih.govresearchgate.net |
| All-Solid-State Batteries | Additive in the positive electrode (e.g., Li₂S-LiI) | Promotes Li⁺ diffusion, increases charge-discharge capacity, and improves cycling stability by forming a protective interphase. | acs.org |
| Metal-Iodine Batteries | Electrolyte and cathode component | Used in Li-I₂ primary cells for pacemakers; research ongoing for rechargeable systems (Li-I₂, Zn-I₂, Mg-I₂). | rsc.org |
Exploration of this compound in Hydrogen Storage
As the world seeks cleaner energy sources, hydrogen is considered a promising energy carrier. However, its efficient and safe storage remains a significant technological challenge. wikipedia.org One avenue of research is the use of solid materials to store hydrogen through adsorption.
Recent theoretical studies have explored the potential of anhydrous lithium iodide (LiI) as a material for hydrogen storage. researchgate.netnii.ac.jp Using Density Functional Theory (DFT), a computational quantum mechanical modeling method, researchers have investigated the interaction between molecular hydrogen (H₂) and lithium iodide.
The findings from these conceptual DFT studies suggest that lithium iodide could be a viable template for hydrogen storage, particularly at low temperatures. researchgate.netnii.ac.jp The adsorption process is described as quasi-sorption in nature. researchgate.net The calculations indicate that a single molecule of lithium iodide is capable of adsorbing up to ten H₂ molecules. researchgate.net This corresponds to a high theoretical gravimetric weight percentage of 13.07 wt%, a promising value that meets established standards for hydrogen storage materials. researchgate.net While this research is still in the theoretical and conceptual phase, it opens up a new potential application for lithium iodide compounds in the future of the hydrogen economy.
Table 4: Theoretical Hydrogen Storage Properties of Lithium Iodide
| Parameter | Finding | Research Method | Reference |
| Storage Capacity | A single LiI molecule can absorb 10 H₂ molecules. | Density Functional Theory (DFT) | researchgate.net |
| Gravimetric Density | 13.07 wt% | Density Functional Theory (DFT) | researchgate.net |
| Interaction Type | Quasi-sorption; electrovalent interaction between H₂ and the Li center. | Density Functional Theory (DFT) | researchgate.net |
| Potential Application | Viable template for H₂ storage at low temperatures. | Conceptual DFT Approach | researchgate.netnii.ac.jp |
Q & A
Q. What are the recommended synthesis methods for lithium iodide trihydrate in laboratory settings?
this compound is typically synthesized by reacting lithium hydroxide (LiOH) or lithium carbonate (Li₂CO₃) with hydroiodic acid (HI) in a controlled hydration environment. The reaction is conducted under inert gas to prevent oxidation, followed by crystallization at low temperatures (0–5°C) to stabilize the trihydrate form . Purification involves recrystallization from ethanol or acetone to remove unreacted precursors. Hydration state must be confirmed via thermogravimetric analysis (TGA) .
Q. How should this compound be stored to prevent decomposition?
Due to its hygroscopic nature and sensitivity to air, the compound must be stored in airtight containers under inert gas (e.g., argon) and kept in a desiccator with a drying agent (e.g., silica gel). Prolonged exposure to moisture or oxygen leads to deliquescence and oxidation, forming iodine (evidenced by yellow discoloration) .
Q. What are the critical physical properties influencing its reactivity in aqueous systems?
Key properties include:
- Density : 3.43–3.49 g/cm³ (varies with hydration state) .
- Melting point : 73°C (trihydrate decomposition) .
- Solubility : Conflicting reports exist—some sources claim insolubility in water , while others note high solubility . Researchers should verify solubility experimentally, as impurities or hydration state may affect results.
Q. What safety protocols are essential when handling this compound?
Use nitrile gloves, tightly sealed goggles, and lab coats to avoid skin/eye contact. Work in a fume hood to minimize inhalation of dust. In case of exposure, rinse affected areas with water for 15 minutes and seek medical attention for persistent irritation .
Advanced Research Questions
Q. How can X-ray diffraction (XRD) resolve structural discrepancies in this compound?
The trihydrate crystallizes in a hexagonal system (space group P63mc) with lattice constants a = 7.49 Å and c = 5.49 Å . Challenges include sample degradation during data collection due to hygroscopicity. To mitigate this, samples should be coated with a protective film or analyzed under cryogenic conditions. Reference patterns (e.g., PDF 1-0411) are critical for phase identification .
Q. What thermal decomposition pathways are observed, and how do they impact high-temperature applications?
TGA reveals a three-step decomposition:
- 73–100°C : Loss of three water molecules, forming anhydrous LiI.
- 446°C : Melting of anhydrous LiI (melting point often misattributed to the trihydrate in some sources ).
- 1171°C : Boiling point of anhydrous LiI . Researchers must account for these transitions in electrochemical or catalysis studies to avoid unintended phase changes .
Q. What analytical techniques are optimal for assessing sample purity and hydration state?
- Inductively Coupled Plasma Mass Spectrometry (ICP-MS) : Quantifies lithium and iodine content .
- Karl Fischer Titration : Measures residual water to confirm hydration state .
- Nuclear Magnetic Resonance (NMR) : Detects organic impurities in synthesized batches .
Q. How does this compound function in electrochemical systems, and how is its hygroscopicity managed?
It serves as a solid electrolyte in lithium-ion batteries due to its high ionic conductivity. However, its hygroscopicity necessitates glovebox use for cell assembly. Pre-drying at 80°C under vacuum (for anhydrous LiI) or incorporating moisture scavengers (e.g., molecular sieves) improves stability .
Q. What methodologies address discrepancies in reported solubility data?
Conflicting solubility claims (e.g., insoluble vs. soluble in water) may stem from variations in hydration state or impurities. Researchers should:
- Prepare saturated solutions at controlled temperatures.
- Filter undissolved solids and quantify dissolved Li⁺ via atomic absorption spectroscopy .
Q. How do environmental factors affect long-term stability in storage?
Accelerated aging studies under varying humidity (20–80% RH) and temperature (25–40°C) show that degradation correlates with moisture exposure. Optimal storage conditions include <10% RH and 4°C, extending stability to >12 months .
Data Contradictions and Resolution Strategies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
